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Compound of Interest

4-Amino-2,6-dichloro-3-
Compound Name:
fluorophenol

Cat. No.: B172438

For the attention of researchers, scientists, and professionals in drug development, this
document provides a comprehensive analysis of the available spectral data for 4-Amino-2,6-
dichlorophenol. Please note that information regarding the requested 4-Amino-2,6-dichloro-3-
fluorophenol was not available in the public domain at the time of this report. The following
data pertains to the closely related and commercially available compound, 4-Amino-2,6-

dichlorophenol.

This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 4-Amino-2,6-dichlorophenol. The presented data is crucial for the
structural elucidation, identification, and purity assessment of this compound in research and
development settings.

Summary of Spectral Data

The following tables provide a structured summary of the key quantitative data obtained from
the spectroscopic analysis of 4-Amino-2,6-dichlorophenol.

Table 1: *H NMR Spectral Data of 4-Amino-2,6-
dichlorophenol
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Chemical Shift (3)
ppm

Multiplicity

Integration

Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results

Aromatic Protons

Data not available in

search results

Data not available in

search results

Data not available in

search results

Amine Protons (NH2)

Data not available in

search results

Data not available in

search results

Data not available in

search results

Hydroxyl Proton (OH)

Note: Specific peak assignments and coupling constants were not available in the provided
search results. The table indicates the expected proton environments.

Table 2: 3*C NMR Spectral Data of 4-Amino-2,6-
dichlorophenol Hydrochloride

Chemical Shift (8) ppm Assignment
Data not available in search results C-NH:z

Data not available in search results C-Cl

Data not available in search results C-OH

Data not available in search results Aromatic C-H

Note: The available data pertains to the hydrochloride salt of 4-Amino-2,6-dichlorophenol.
Specific peak assignments were not detailed in the search results.

Table 3: IR Spectral Data of 4-Amino-2,6-dichlorophenol
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
Data not available in search )
Broad O-H Stretch (Phenolic)
results
Data not available in search _ _
Medium-Strong N-H Stretch (Amine)
results
Data not available in search
Strong C-CI Stretch
results
Data not available in search ) ) ]
Medium Aromatic C=C Bending

results

Note: Specific peak positions and intensities were not provided in a quantitative format in the
search results. The table reflects the expected characteristic absorption bands.

Table 4: Mass Spectrometry Data of 4-Amino-2,6-

dichlorophenol

m/z Relative Intensity (%) Assignment
177 Data not available [M]* (Molecular lon)

. [M+2]* (Isotopic peak due to
179 Data not available

37Cl)

) [M+4]* (Isotopic peak due to

181 Data not available

two 3Cl)

Note: The mass spectrum is characterized by the isotopic pattern of two chlorine atoms. The
molecular weight of 4-Amino-2,6-dichlorophenol is 178.02 g/mol . The mass spectrum available
from the NIST WebBook is from electron ionization (El).[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectral data were not available
in the provided search results. However, some general information can be inferred:
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* NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a high-field NMR
spectrometer (e.g., 300, 400, or 500 MHz). The sample is dissolved in a suitable deuterated
solvent, such as DMSO-des or CDCls. Chemical shifts are reported in parts per million (ppm)
relative to a standard internal reference, commonly tetramethylsilane (TMS).

» IR Spectroscopy: Infrared spectra are generally obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film, or analyzed
as a nujol mull. The spectrum represents the absorption of infrared radiation as a function of
wavenumber (cm~1). The data from the NIST/EPA Gas-Phase Infrared Database was
obtained using a gas-phase IR instrument.[1]

o Mass Spectrometry: The mass spectrum data was obtained via electron ionization (EI) mass
spectrometry, as indicated by the NIST Chemistry WebBook.[1] In this technique, the sample
is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation of
the molecule. The resulting charged fragments are then separated and detected based on
their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a chemical compound like 4-Amino-2,6-dichlorophenol.
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Caption: Workflow for the spectroscopic analysis of 4-Amino-2,6-dichlorophenol.

This guide provides a summary of the currently available spectral data for 4-Amino-2,6-
dichlorophenol. For definitive structural confirmation and purity assessment, it is recommended
to acquire high-resolution spectral data under well-defined experimental conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172438#4-amino-2-6-dichloro-3-fluorophenol-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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